![molecular formula C19H19ClN2S B2459696 5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole CAS No. 318234-18-3](/img/structure/B2459696.png)
5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group, an ethylphenylsulfanyl group, and a phenyl group, making it a unique and potentially useful molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the ethylphenylsulfanyl group: This step involves the reaction of the pyrazole intermediate with an appropriate thiol or sulfide compound under suitable conditions.
Addition of the phenyl group: This can be achieved through a coupling reaction, such as Suzuki-Miyaura coupling, using a phenylboronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and suitable solvents like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, and solvents such as ethanol or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated pyrazole derivatives.
Substitution: Amino or thio-substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use as a pharmacophore in drug design and development, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the chloro, ethylphenylsulfanyl, and phenyl groups can enhance its binding affinity and specificity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole: Lacks the chloro group, which may affect its reactivity and biological activity.
5-chloro-1-methyl-3-phenyl-1H-pyrazole: Lacks the ethylphenylsulfanyl group, which may influence its solubility and binding properties.
5-chloro-4-{[(2-methylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole: Contains a methyl group instead of an ethyl group, which may alter its steric and electronic properties.
Uniqueness
The unique combination of the chloro, ethylphenylsulfanyl, and phenyl groups in 5-chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
5-Chloro-4-{[(2-ethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C18H18ClN2S, with a molecular weight of approximately 330.86 g/mol. The compound features a pyrazole ring substituted with a chloro group and a sulfanyl group linked to an ethylphenyl moiety.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the sulfanyl group allows for potential interactions with thiol-containing enzymes, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with macromolecules such as proteins and nucleic acids. These interactions may modulate enzyme activities and receptor functions, leading to various biological effects.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have shown inhibitory effects against key oncogenic pathways such as BRAF(V600E) and EGFR. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been tested for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a dose-dependent reduction in cytokine levels, suggesting its utility in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been well-documented. In vitro studies have shown that this compound exhibits significant activity against various bacterial strains, including resistant strains. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications to the pyrazole ring or substituents can significantly alter potency and selectivity. For example:
Substituent | Effect on Activity |
---|---|
Chloro Group | Enhances antitumor activity |
Sulfanyl Group | Increases interaction with enzymes |
Ethyl Phenyl Group | Improves lipophilicity |
Research has shown that specific substitutions can lead to enhanced selectivity towards certain biological targets while minimizing off-target effects .
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study evaluated the combination of 5-chloro derivatives with doxorubicin in MCF-7 and MDA-MB-231 breast cancer cells. The results indicated a synergistic effect that enhanced cytotoxicity compared to doxorubicin alone .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of similar pyrazoles in models of acute inflammation, demonstrating significant reductions in edema and inflammatory markers .
Properties
IUPAC Name |
5-chloro-4-[(2-ethylphenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2S/c1-3-14-9-7-8-12-17(14)23-13-16-18(21-22(2)19(16)20)15-10-5-4-6-11-15/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASLAUVKWNACHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1SCC2=C(N(N=C2C3=CC=CC=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.